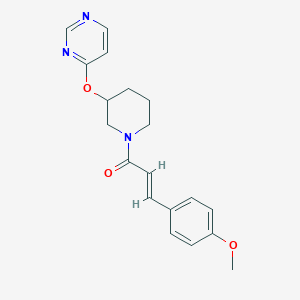

(E)-3-(4-methoxyphenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(4-methoxyphenyl)-1-(3-pyrimidin-4-yloxypiperidin-1-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-24-16-7-4-15(5-8-16)6-9-19(23)22-12-2-3-17(13-22)25-18-10-11-20-14-21-18/h4-11,14,17H,2-3,12-13H2,1H3/b9-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APKSPYCLSKKZDR-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)N2CCCC(C2)OC3=NC=NC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)N2CCCC(C2)OC3=NC=NC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-methoxyphenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)prop-2-en-1-one typically involves multiple steps:

Formation of the Methoxyphenyl Intermediate: The starting material, 4-methoxybenzaldehyde, undergoes a condensation reaction with an appropriate ketone to form the methoxyphenyl intermediate.

Piperidinylation: The intermediate is then reacted with 3-(pyrimidin-4-yloxy)piperidine under basic conditions to introduce the piperidinyl group.

Final Coupling: The final step involves the coupling of the piperidinyl intermediate with a suitable enone to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-methoxyphenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The mechanism of action involves the inhibition of tumor cell proliferation and induction of apoptosis in various cancer cell lines. Notably:

- Mechanism of Action : The compound appears to target specific signaling pathways involved in cancer cell survival and proliferation.

- Case Studies :

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties:

- Cognitive Enhancement : Preliminary research suggests that it may enhance cognitive functions and memory retention in animal models.

- Mechanism : The piperidine moiety is believed to interact with neurotransmitter systems, possibly modulating dopamine and serotonin levels.

Antimicrobial Properties

Emerging data suggest that (E)-3-(4-methoxyphenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)prop-2-en-1-one exhibits antimicrobial activity:

- Spectrum of Activity : It has shown effectiveness against various bacterial strains, indicating potential as an antibacterial agent.

Comparative Efficacy Table

Mechanism of Action

The mechanism of action of (E)-3-(4-methoxyphenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

(2E)-3-(4-Methoxy-1-naphthyl)-1-[4-(2-pyridinyl)-1-piperazinyl]-2-propen-1-one

- Structural Differences : Replaces the pyrimidin-4-yloxy group with a pyridinylpiperazine moiety and substitutes the phenyl group with a 4-methoxynaphthyl ring.

- The pyridinylpiperazine introduces additional hydrogen-bonding sites, which may improve target affinity compared to the pyrimidinyloxy-piperidine system .

(2E)-3-(4-Methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one

- Structural Differences : Features a pyrrolidin-1-yldiazenyl substituent instead of the pyrimidin-4-yloxy-piperidine group.

- Implications :

(E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one

- Structural Differences : Substitutes 4-methoxyphenyl with 4-fluorophenyl and replaces pyrimidinyloxy-piperidine with a furan-carbonyl-piperazine group.

- Implications :

(2E)-1-(4-Chlorophenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one

- Structural Differences : Replaces the pyrimidinyloxy-piperidine with a diphenylpyrazole group and substitutes 4-methoxyphenyl with 4-chlorophenyl.

- The pyrazole ring’s dipole moment and hydrogen-bonding capacity differ from pyrimidine, altering target selectivity .

(E)-1-{4-[Bis(4-methoxyphenyl)methyl]-piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one

- Structural Differences : Incorporates a bis(4-methoxyphenyl)methyl-piperazine group instead of pyrimidinyloxy-piperidine.

- Implications :

(E)-3-(5-(4-Chlorophenyl)furan-2-yl)-1-(piperidin-1-yl)prop-2-en-1-one

- Structural Differences : Replaces pyrimidin-4-yloxy with a chlorophenyl-furan moiety.

- Implications: The furan’s oxygen atom offers hydrogen-bond acceptor sites, but its reduced aromaticity compared to pyrimidine may weaken binding to planar targets. Chlorine’s inductive effect could alter electron distribution in the enone system .

Research Implications

The pyrimidin-4-yloxy-piperidine group in the target compound offers a balance of hydrogen-bonding capacity and aromaticity, distinguishing it from analogs with bulkier (e.g., naphthyl) or less planar (e.g., furan) substituents. Further studies should explore:

- Synthetic Accessibility : Piperazine-based analogs (e.g., ) may be easier to functionalize than pyrimidine derivatives.

- Biological Activity : Pyrimidine’s role in kinase inhibition warrants comparative assays with pyrazole- or furan-containing analogs.

- Solubility Optimization : Introducing polar groups (e.g., ’s furan-carbonyl) could address limitations from the methoxy group’s hydrophobicity.

Biological Activity

The compound (E)-3-(4-methoxyphenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)prop-2-en-1-one is a synthetic organic molecule that has garnered interest due to its potential biological activities, particularly in the realm of cancer research and pharmacology. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

1. Synthesis and Structural Characteristics

This compound is synthesized through a multi-step process involving the reaction of 4-methoxyphenyl derivatives with pyrimidine and piperidine moieties. The structural formula can be represented as follows:

The presence of the methoxy group and the piperidine ring is crucial for its biological activity, enhancing lipophilicity and facilitating interactions with biological targets.

The compound primarily functions as an inhibitor of specific protein kinases, which play a significant role in cell signaling pathways related to cancer proliferation. Molecular docking studies suggest that it binds effectively to the ATP-binding sites of various kinases, including:

- EGFR (Epidermal Growth Factor Receptor)

- MEK1 (Mitogen-Activated Protein Kinase Kinase 1)

- c-MET (Mesenchymal-Epithelial Transition Factor)

These interactions are characterized by favorable binding energies, indicating strong affinity and potential efficacy as an anticancer agent .

3.1 Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes its IC50 values against selected cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 28.8 |

| HepG2 (Liver) | 34.5 |

| HCT116 (Colon) | 22.0 |

These values indicate that the compound has potent antiproliferative effects, particularly against HCT116 cells .

3.2 Mechanisms of Cytotoxicity

The cytotoxic effects are attributed to several mechanisms:

- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells through activation of caspase pathways.

- Cell Cycle Arrest : It has been shown to induce G0/G1 phase arrest, thereby inhibiting cell proliferation.

4.1 Preclinical Studies

In preclinical trials, the compound was tested in xenograft models where human cancer cells were implanted in immunodeficient mice. Results indicated a significant reduction in tumor size compared to control groups treated with vehicle solutions.

4.2 Comparative Studies

When compared to established chemotherapeutic agents like sorafenib, this compound demonstrated superior efficacy in certain tumor models, highlighting its potential as a novel therapeutic agent .

5. Conclusion

The compound this compound shows promising biological activity with significant anticancer properties mediated through specific kinase inhibition and induction of apoptosis. Further clinical studies are warranted to fully elucidate its therapeutic potential and safety profile.

Q & A

Q. What are the recommended methods for synthesizing (E)-3-(4-methoxyphenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)prop-2-en-1-one, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves a multi-step approach:

Piperidine Modification : Introduce the pyrimidin-4-yloxy group to the piperidine ring via nucleophilic substitution under basic conditions (e.g., NaOH in dichloromethane) .

Chalcone Formation : Perform a Claisen-Schmidt condensation between 4-methoxyacetophenone and the modified piperidine carbonyl derivative. Use ethanol as a solvent with catalytic NaOH, maintaining temperatures between 0–50°C to favor the (E)-isomer .

Yield Optimization :

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Condition Range | Optimal Condition (Yield) | Reference |

|---|---|---|---|

| Base | NaOH, KOH, NaH | NaOH (82%) | |

| Temperature | 0–50°C | 25°C | |

| Solvent | EtOH, DMF, CH₂Cl₂ | EtOH |

Q. How is the (E)-configuration of the prop-2-en-1-one moiety confirmed experimentally?

Methodological Answer: The stereochemistry is validated using:

- X-ray Crystallography : Resolve the crystal structure to measure dihedral angles between the methoxyphenyl and piperidine groups. A dihedral angle >150° confirms the (E)-configuration .

- NMR Spectroscopy : Observe coupling constants () between α,β-protons. For (E)-isomers, ≈ 12–16 Hz, distinct from (Z)-isomers ( ≈ 8–12 Hz) .

Q. What analytical techniques are critical for assessing purity and structural integrity?

Methodological Answer:

- HPLC : Use a C18 column (UV detection at 254 nm) with acetonitrile/water gradients to quantify purity (>98%) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- Elemental Analysis : Match experimental C/H/N ratios to theoretical values within ±0.3% .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents in this compound?

Methodological Answer:

Q. Table 2: SAR Data Example

| Analog Substituent | IC₅₀ (nM) | ClogP | Reference |

|---|---|---|---|

| -OCH₃ (Parent) | 120 | 3.2 | |

| -Cl | 85 | 3.8 | |

| -CF₃ | 210 | 4.1 |

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

- Orthogonal Validation : Replicate assays in independent labs using standardized protocols (e.g., ATPase activity vs. cell proliferation).

- Meta-Analysis : Compare data across studies with matched experimental conditions (pH, temperature, cell lines). For example, discrepancies in IC₅₀ values may arise from differences in assay buffers (HEPES vs. Tris) .

- Computational Modeling : Perform molecular docking to verify binding poses in target proteins (e.g., PI3Kγ), identifying key residues (e.g., Lys833) that influence activity .

Q. What strategies are recommended for polymorph screening and crystallographic characterization?

Methodological Answer:

- Polymorph Screening : Recrystallize from solvents of varying polarity (e.g., ethanol, acetone, toluene) at controlled cooling rates (1–5°C/min) .

- Single-Crystal X-ray Diffraction : Use Mo-Kα radiation (λ = 0.71073 Å) to resolve unit cell parameters. For the parent compound, typical space groups are P1̄ or P2₁/c with Z = 2 .

Q. Table 3: Crystallographic Data

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P2₁/c | |

| Unit Cell (Å) | a=8.21, b=12.34, c=14.56 | |

| Dihedral Angle (°) | 158.2 |

Q. What safety protocols are essential for handling piperidine-pyrimidine derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.